4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole
Overview
Description
The compound “4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound also contains a trifluoromethyl group (-CF3) and a methylsulfonyl group (-SO2CH3), both of which can significantly affect the compound’s properties .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar due to the conjugated double bonds. The trifluoromethyl group is electron-withdrawing, which could impact the electron density and reactivity of the benzimidazole ring. The methylsulfonyl group is also electron-withdrawing and may have similar effects .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the trifluoromethyl and methylsulfonyl groups may influence the reactivity of the benzimidazole ring and could direct certain reactions to occur at specific positions on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The methylsulfonyl group is polar, which could impact the compound’s solubility in various solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. Benzimidazoles have been studied for their biological activity and are known to have antifungal and anthelmintic properties . The trifluoromethyl and methylsulfonyl groups could potentially enhance these properties or confer additional ones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-6-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-23(21,22)11-4-2-9(3-5-11)12-6-10(15(16,17)18)7-13-14(12)20-8-19-13/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFSHDXYYVBQQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC(=C2)C(F)(F)F)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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